![molecular formula C13H20N2O B185052 N-[4-(diethylamino)-2-methylphenyl]acetamide CAS No. 5417-52-7](/img/structure/B185052.png)
N-[4-(diethylamino)-2-methylphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)-2-methylphenyl]acetamide, commonly known as Lidocaine, is a local anesthetic agent that is widely used in medical and dental practices. Lidocaine is a member of the amide class of local anesthetics, which work by blocking the sodium channels in the nerve fibers, thereby preventing the transmission of pain signals to the brain.
Mécanisme D'action
Lidocaine works by blocking the voltage-gated sodium channels in the nerve fibers, thereby preventing the transmission of pain signals to the brain. It does this by binding to the intracellular side of the sodium channel, which prevents the influx of sodium ions into the cell and the subsequent depolarization of the nerve fiber.
Effets Biochimiques Et Physiologiques
Lidocaine has a number of biochemical and physiological effects, including the inhibition of neurotransmitter release, the reduction of inflammatory responses, and the modulation of ion channel activity. It has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Lidocaine is widely used in laboratory experiments as a local anesthetic agent. Its advantages include its rapid onset of action, its ability to provide long-lasting anesthesia, and its low toxicity. However, Lidocaine also has some limitations, including its potential to interfere with ion channel activity and its potential to interact with other drugs.
Orientations Futures
There are a number of future directions for research on Lidocaine. These include the investigation of its potential use in the treatment of neuropathic pain, chronic pain, and cancer pain, as well as its potential use as an anti-inflammatory and antioxidant agent. Additionally, future research could focus on the development of new formulations of Lidocaine that are more effective and have fewer side effects. Finally, there is a need for more research on the safety and efficacy of Lidocaine in different patient populations, such as children and pregnant women.
Applications De Recherche Scientifique
Lidocaine has been extensively studied for its use as a local anesthetic in medical and dental practices. It has also been used as an antiarrhythmic agent in the treatment of cardiac arrhythmias. More recently, Lidocaine has been investigated for its potential use in the treatment of neuropathic pain, chronic pain, and cancer pain.
Propriétés
Numéro CAS |
5417-52-7 |
|---|---|
Nom du produit |
N-[4-(diethylamino)-2-methylphenyl]acetamide |
Formule moléculaire |
C13H20N2O |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
N-[4-(diethylamino)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C13H20N2O/c1-5-15(6-2)12-7-8-13(10(3)9-12)14-11(4)16/h7-9H,5-6H2,1-4H3,(H,14,16) |
Clé InChI |
ORCJVXMOXNZNAY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C)C |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

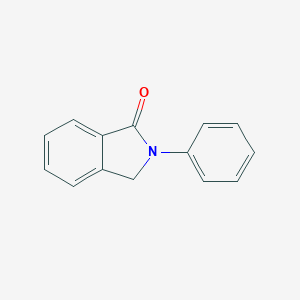
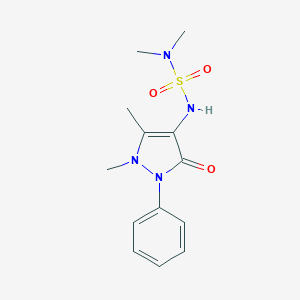
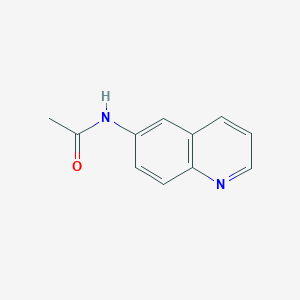
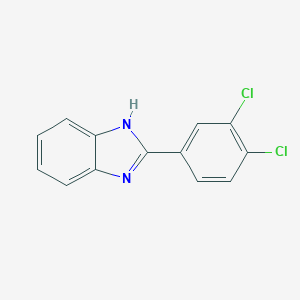
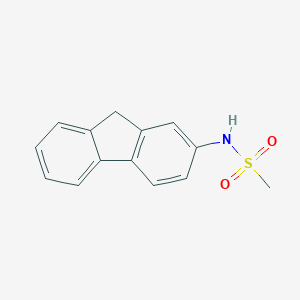
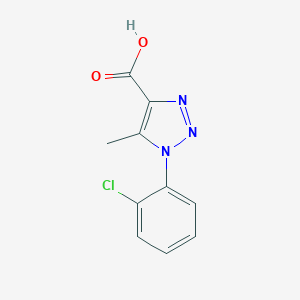
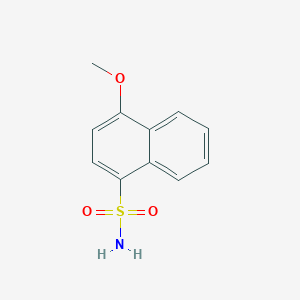
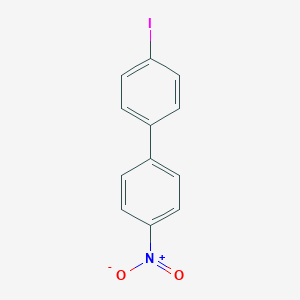
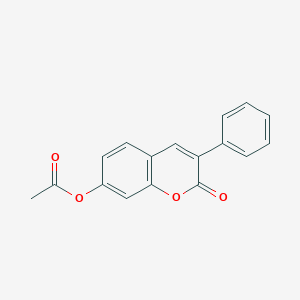
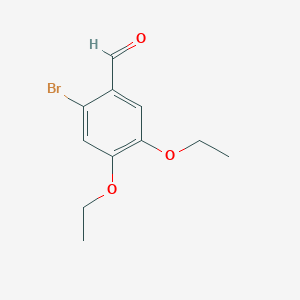
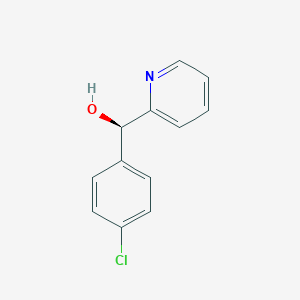
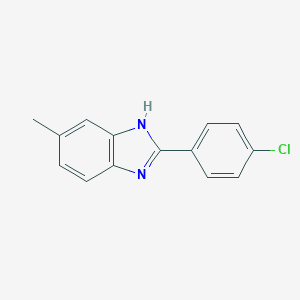
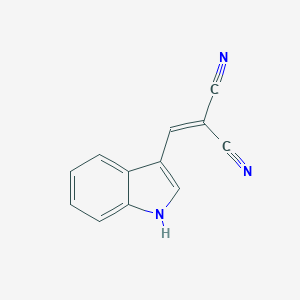
![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)